1-(2-Phenylacetyl)indoline-2-carboxamide
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Overview
Description
1-(2-Phenylacetyl)indoline-2-carboxamide is a compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs. They exhibit a wide range of biological activities, making them crucial in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylacetyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This interaction disrupts the normal biosynthesis of the mycobacterial cell wall, leading to growth inhibition of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting MmpL3, it disrupts the formation of the cell wall, a critical structure for the survival and pathogenicity of the bacteria .
Pharmacokinetics
The compound’s high selective activity towards mycobacterium tuberculosis over mammalian cells suggests good selectivity and potentially favorable adme properties .
Result of Action
The result of the compound’s action is the growth inhibition of Mycobacterium tuberculosis . This is achieved through the disruption of the cell wall biosynthesis pathway, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-Phenylacetyl)indoline-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the mycobacterial membrane protein large 3 transporter (MmpL3), which is the target of several classes of compounds, including the indole-2-carboxamides .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant antitubercular and antitumor activities . It has been found to exhibit high selective activity towards Mycobacterium tuberculosis over mammalian cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully elucidated. It has been observed that this compound exhibits potent cytotoxic and antiproliferative activities against certain cell lines .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Indole derivatives, which include this compound, are known to interact with a variety of enzymes and proteins, often inhibiting their activity .
Preparation Methods
The synthesis of 1-(2-Phenylacetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-(2-Phenylacetyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Phenylacetyl)indoline-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
1-(2-Phenylacetyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:
Indole-2-carboxamide: Known for its enzyme inhibitory properties.
Indole-3-carboxamide: Studied for its potential antiviral and anticancer activities.
Indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
1-(2-phenylacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-17(21)15-11-13-8-4-5-9-14(13)19(15)16(20)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIHOHKPVSRNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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